molecular formula C4H5ClN2 B1366894 1-(Chloromethyl)-1H-pyrazole CAS No. 84968-04-7

1-(Chloromethyl)-1H-pyrazole

Cat. No. B1366894
CAS RN: 84968-04-7
M. Wt: 116.55 g/mol
InChI Key: HBSKKAUPEAYDNB-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, etc.


Scientific Research Applications

Chemical Properties and Reactions

  • Chloromethylation of Pyrazole Ring: Research has shown the chloromethylation of pyrazole rings, with varying results depending on the type of substituents present. For instance, 1,3,5-triphenyl-1H-pyrazole yielded a chloromethyl derivative as its only reaction product, indicating the stabilizing effect of certain substituents (Rstakyan et al., 2015).

Application in Material Science

  • Corrosion Inhibition: Pyrazole derivatives, including 1-(Chloromethyl)-1H-pyrazole, have shown significant anticorrosion activity in steel. These compounds demonstrate over 90% efficacy in inhibiting corrosion, with effectiveness increasing alongside concentration (Ouali et al., 2013).

In Chemistry and Molecular Science

  • Synthesis and Characterization: The synthesis and characterization of pyrazole derivatives, like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, show the complexity and diversity in pyrazole chemistry. These studies include NMR, IR spectroscopies, and theoretical calculations, revealing insights into molecular structure and stability (Shen et al., 2012).

Medical and Pharmaceutical Research

  • Synthesis of Hybrid Molecules: Pyrazole and benzimidazole derivatives, including compounds derived from 1-(Chloromethyl)-1H-pyrazole, have been synthesized and explored for their potential in medicinal applications. These compounds have been studied for their α-glucosidase inhibition activity, indicative of potential anti-diabetic properties (Ibraheem et al., 2020).

Catalysis and Industrial Applications

  • Role in Ethylene Oligomerization Reactions: Unsymmetrical (pyrazolylmethyl)pyridine metal complexes, derived from 1-(Chloromethyl)-1H-pyrazole, act as catalysts in ethylene oligomerization. The product distribution in these reactions is influenced by various factors, including solvent and co-catalyst choice (Nyamato et al., 2014).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it can cause.


Future Directions

This involves studying the potential applications and improvements that can be made to the compound.


Please note that the availability of this information can vary depending on the compound. For a specific compound like “1-(Chloromethyl)-1H-pyrazole”, you may need to refer to scientific literature or databases. If you have access to them, you can use the above points as a guide to search for information. If you don’t have access, you may need to contact a specialist or a chemist for detailed information. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

1-(chloromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c5-4-7-3-1-2-6-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSKKAUPEAYDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482283
Record name 1-chloromethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-1H-pyrazole

CAS RN

84968-04-7
Record name 1-chloromethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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